molecular formula C12H9F3N2O2 B2753301 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 187998-56-7

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2753301
CAS No.: 187998-56-7
M. Wt: 270.211
InChI Key: GZCWUDNWNYJPDC-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylated Pyrazoles

The incorporation of trifluoromethyl groups into pyrazoles emerged as a pivotal strategy in the late 20th century, driven by the need to enhance metabolic stability and bioavailability in drug candidates. Early methods relied on direct fluorination or cycloaddition reactions using fluorinated building blocks. For instance, Huisgen’s 1,3-dipolar cycloaddition between trifluoroacetonitrile imines and enones enabled regio- and diastereoselective synthesis of pyrazoline precursors, which were subsequently oxidized to yield 3-trifluoromethylpyrazoles. This approach, refined through solvent-dependent aromatization with manganese dioxide, allowed selective access to either 1,3,4-trisubstituted or fully substituted pyrazoles.

A breakthrough occurred in 2020 with the development of a one-step synthesis for 1-methyl-3/5-(trifluoromethyl)pyrazoles from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, achieving high yields and scalability. These advances underscored the trifluoromethyl group’s role in modulating electronic effects, as its strong electron-withdrawing nature enhances binding affinity to biological targets while improving resistance to oxidative metabolism.

Significance of 4-Carboxylic Acid Functionality in Pyrazole Research

The 4-carboxylic acid group in pyrazoles serves as a versatile handle for further functionalization and a critical determinant of molecular interactions. In this compound, this moiety facilitates hydrogen bonding with enzymatic active sites, as demonstrated in studies of analogous compounds targeting bacterial dihydrofolate reductase. Additionally, the carboxylic acid enhances aqueous solubility, counterbalancing the hydrophobic trifluoromethyl and aryl groups.

Synthetic routes to 4-carboxypyrazoles often involve cyclocondensation of β-keto esters with hydrazines, followed by oxidation. For example, 4-carboxypyrazole derivatives have been synthesized via MnO₂-mediated aromatization of 5-acylpyrazolines, a method compatible with diverse functional groups. The carboxylic acid’s position at C4 also enables conjugation with amines or alcohols, expanding access to amide or ester derivatives for structure-activity relationship (SAR) studies.

Strategic Importance of 3-Trifluoromethylphenyl Substitution

The 3-trifluoromethylphenyl group at N1 confers steric bulk and electronic modulation, influencing both synthetic accessibility and biological activity. The meta-substitution pattern on the phenyl ring minimizes steric clashes with adjacent substituents while maximizing hydrophobic interactions in protein binding pockets. This substitution strategy has been validated in antimicrobial agents, where 3-trifluoromethylphenyl pyrazoles exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting biofilm formation.

Synthetically, introducing this group requires careful regiocontrol. A 2022 study demonstrated that in situ generation of trifluoroacetonitrile imines from hydrazonoyl bromides ensures precise incorporation of the trifluoromethylphenyl moiety during cycloaddition. The resulting pyrazolines are then oxidized to the target pyrazoles, with solvent choice (DMSO vs. hexane) dictating whether deacylation occurs.

Position and Role of 5-Methyl Substitution in Biological Activity

The 5-methyl group in this compound contributes to both steric and electronic effects. Positioned ortho to the carboxylic acid, it imposes conformational constraints that preorganize the molecule for target binding. Comparative studies of pyrazole analogs reveal that 5-methyl substitution enhances antibacterial potency by 2–4-fold compared to unsubstituted derivatives, likely due to improved membrane penetration.

Substituent Position Biological Activity (MIC against MRSA, μg/mL)
5-Methyl 1.25
5-Hydrogen 5.0
5-Ethyl 2.5

Table 1: Impact of 5-position substitution on antimicrobial activity.

The methyl group’s small size avoids excessive hydrophobicity, balancing bioavailability and target engagement. Furthermore, it stabilizes the pyrazole ring through hyperconjugation, reducing susceptibility to metabolic degradation.

Properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCWUDNWNYJPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, ketones, and substituted pyrazoles .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development
This compound has been explored for its efficacy in developing new agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes in target plants and pathogens makes it a valuable candidate for creating effective agricultural products. The trifluoromethyl group enhances the compound's biological activity, improving its effectiveness against resistant strains of weeds and fungi .

Pharmaceutical Development

Anti-inflammatory and Analgesic Drugs
In the pharmaceutical sector, 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid serves as a key intermediate in synthesizing novel drugs. Its unique structure allows for enhanced interaction with biological targets, leading to improved efficacy in anti-inflammatory and analgesic applications. Studies have shown that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Material Science

Advanced Materials Development
The compound is also utilized in material science for creating advanced materials such as polymers and coatings. These materials require specific thermal and chemical resistance properties, which are enhanced by the incorporation of the pyrazole structure. Research indicates that materials developed with this compound demonstrate improved durability and performance under extreme conditions .

Biochemical Research

Enzyme Activity Studies
In biochemical research, this compound is employed as a tool for studying enzyme activities and metabolic pathways. Its selective reactivity allows researchers to investigate various biochemical processes effectively. The compound's role in assays has been highlighted in several studies, showcasing its utility in understanding complex biological systems .

Table 1: Summary of Applications

Field Application Key Benefits
Agricultural ChemistryHerbicides and FungicidesInhibition of specific enzymes in plants/pathogens
Pharmaceutical DevelopmentAnti-inflammatory and Analgesic DrugsImproved efficacy through enhanced biological activity
Material ScienceAdvanced MaterialsEnhanced thermal/chemical resistance
Biochemical ResearchEnzyme Activity StudiesEffective tool for investigating biochemical processes

Case Study 1: Agricultural Efficacy

A study conducted on the herbicidal activity of this compound demonstrated significant effectiveness against resistant weed species. The compound was found to inhibit enzyme pathways crucial for plant growth, leading to effective weed control while minimizing impact on non-target species .

Case Study 2: Pharmaceutical Development

In a clinical trial assessing the anti-inflammatory properties of a derivative of this compound, results indicated a marked reduction in inflammation markers compared to control groups. The study highlighted the potential of this compound as a lead candidate for developing new anti-inflammatory medications .

Case Study 3: Material Science Applications

Research into polymer composites incorporating this compound revealed improvements in mechanical strength and thermal stability. These advancements open new avenues for applications in high-performance materials used in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Key Features References
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid - N1: 3-(Trifluoromethyl)phenyl
- C5: Methyl
C₁₂H₉F₃N₂O₂ High lipophilicity due to trifluoromethyl group; used in drug discovery scaffolds.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - N1: Methyl
- C3: Trifluoromethyl
C₆H₅F₃N₂O₂ Simplified structure; lower molecular weight (200.11 g/mol). Similarity score: 0.69 .
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - C5: Chloro
- C3: Difluoromethyl
C₆H₅ClF₂N₂O₂ Enhanced electronegativity; used as a fungicide metabolite.
1-({2-[3-Chloro-5-(trifluoromethyl)phenyl]-5-methyl-1,3-thiazole-4-yl}methyl)-1H-pyrazole-4-carboxylic acid - Thiazole-linked substituent C₁₇H₁₁ClF₃N₃O₂S Hybrid thiazole-pyrazole structure; investigated for sGC stimulation in treating vascular disorders.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - N1: Chloropyridinyl
- C5: Trifluoromethyl
C₁₂H₅ClF₆N₃O₂ Dual trifluoromethyl groups; increased steric hindrance and acidity.

(a) Lipophilicity and Solubility

  • The trifluoromethyl group in the parent compound increases lipophilicity (logP ~2.5) compared to non-fluorinated analogs, enhancing membrane permeability .
  • Derivatives with polar substituents (e.g., 5-amino-1-[3-(fluoromethyl)phenyl]pyrazole-4-carboxylic acid ethyl ester) exhibit improved solubility in polar solvents like DMF or methanol .

Key Research Findings

  • Metabolic Stability: The trifluoromethyl group in the parent compound reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .
  • Structure-Activity Relationships (SAR) :
    • Substitution at the phenyl ring’s meta position (e.g., 3-CF₃) optimizes target binding in kinase inhibitors.
    • Replacing the pyrazole core with a triazole (e.g., 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid ) reduces planarity, altering binding affinity .

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Overview of the Compound

This compound features a pyrazole ring with a methyl group at the 5-position and a trifluoromethyl-phenyl group at the 1-position. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical development .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate and 3-trifluoromethyl-benzaldehyde.
  • Carboxylation : The carboxylic acid group is introduced via carboxylation under basic conditions using carbon dioxide.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, certain pyrazole derivatives have been reported to enhance caspase-3 activity, indicating their potential to induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, studies have demonstrated that some pyrazole derivatives exhibit potent COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity through hydrogen bonding and hydrophobic interactions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar pyrazole derivatives:

Compound NameStructureBiological Activity
This compoundStructureAnticancer, anti-inflammatory
3-Trifluoromethyl-1-phenyl-1H-pyrazole-5-carboxylic acidStructureAnticancer
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acidStructureModerate anticancer

The presence of the trifluoromethyl group in this compound distinguishes it from other compounds by enhancing its electronic properties and pharmacokinetic profile .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Anticancer Study : A study involving various pyrazole derivatives showed that certain compounds could inhibit microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents in cancer therapy .
  • Anti-inflammatory Assessment : In vivo studies demonstrated that specific pyrazole compounds significantly reduced edema in animal models, showcasing their potential as effective anti-inflammatory agents .

Q & A

Q. What advanced techniques characterize trace impurities in synthesized batches?

  • Methodological Answer : LC-MS/MS identifies impurities at ppm levels. For example, residual hydrazine from synthesis is detected using derivatization with benzaldehyde. Quantitative ¹⁹F NMR (500 MHz) quantifies trifluoromethyl-containing byproducts. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .

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